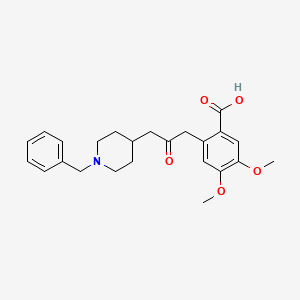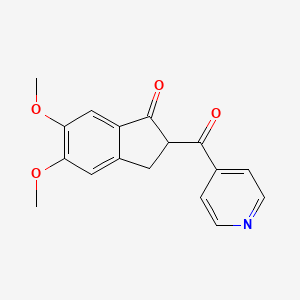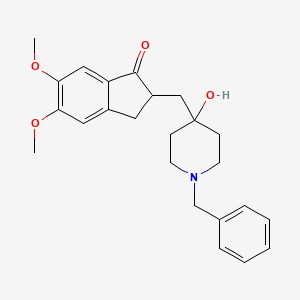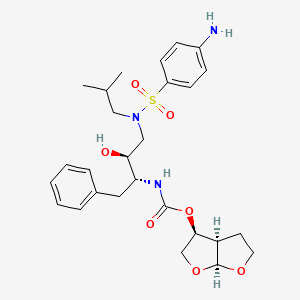
(+)-Darunavir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Darunavir is an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. It belongs to the class of drugs known as protease inhibitors, which work by inhibiting the action of the HIV-1 protease enzyme, thereby preventing the virus from maturing and replicating. This compound is particularly effective against HIV strains that are resistant to other protease inhibitors, making it a crucial component in combination antiretroviral therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, reduction, and cyclization. The reaction conditions typically involve the use of solvents like dichloromethane, reagents such as triethylamine, and catalysts like palladium on carbon. The final product is obtained through purification techniques such as recrystallization and chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and potency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Darunavir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the alcohol group in this compound can lead to the formation of a ketone, while reduction of a ketone group can yield an alcohol.
Aplicaciones Científicas De Investigación
(+)-Darunavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of protease inhibitors and their interactions with enzymes.
Biology: Employed in research on HIV replication and the development of drug resistance.
Medicine: Integral in clinical studies evaluating the efficacy and safety of antiretroviral therapies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
(+)-Darunavir exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby inhibiting its activity. This prevents the cleavage of viral polyproteins into functional proteins, which is essential for the maturation and replication of the virus. The molecular targets involved include the protease enzyme and the viral polyproteins. The pathways affected by this compound include the viral replication cycle and the assembly of new virions.
Comparación Con Compuestos Similares
(+)-Darunavir is unique among protease inhibitors due to its high potency and efficacy against resistant strains of HIV. Similar compounds include:
Ritonavir: Often used in combination with other protease inhibitors to boost their effectiveness.
Lopinavir: Another protease inhibitor used in combination therapies.
Atazanavir: Known for its once-daily dosing regimen and lower incidence of lipid abnormalities.
Compared to these compounds, this compound offers a higher barrier to resistance and a more favorable safety profile, making it a preferred choice in many treatment regimens.
Propiedades
IUPAC Name |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-RTJMFUJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399859-60-9 |
Source


|
| Record name | Darunavir, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399859609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARUNAVIR, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCL9DHY4E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
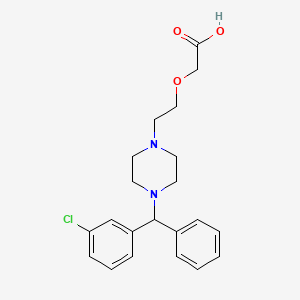
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
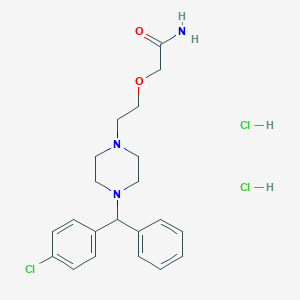

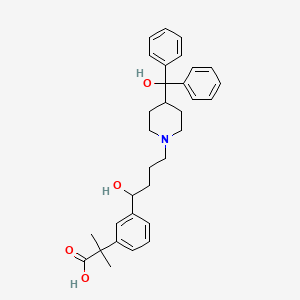

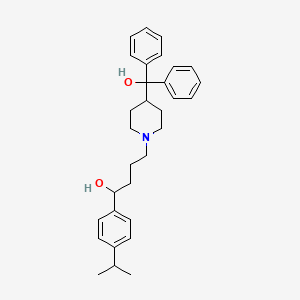
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
